molecular formula C15H23N3O3 B2751567 Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate CAS No. 1955557-23-9

Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate

Cat. No.: B2751567
CAS No.: 1955557-23-9
M. Wt: 293.367
InChI Key: URJNLKAIOCSMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate (CAS 1955557-23-9) is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery research . This compound features a fused imidazopyridine ring system connected to a tetrahydropyran (oxane) ring via a spiro carbon atom, creating a complex three-dimensional structure that is valuable for exploring novel chemical space . The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen is a critical feature, allowing researchers to readily functionalize the core scaffold under a wide range of synthetic conditions . While specific biological data for this exact molecule is not published in the available literature, its core structure is closely related to other spiro[imidazo[4,5-c]pyridine-4,4'-piperidine] derivatives which are investigated in pharmaceutical research for their potential to interact with various biological targets . The unique spatial orientation of this scaffold makes it a versatile intermediate for constructing diverse compound libraries aimed at screening for new therapeutic agents. Researchers utilize this building block primarily in the synthesis of more complex molecules, leveraging its rigid structure to modulate the physicochemical and binding properties of potential drug candidates. All products are For Research Use Only and are not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-14(2,3)21-13(19)18-7-4-11-12(17-10-16-11)15(18)5-8-20-9-6-15/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJNLKAIOCSMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C13CCOCC3)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Step Protocol from 1,4-Dioxaspiro[4.5]Decane-8-One

A patented method (CN111518015A) outlines a four-step route:

  • Cyanoalkylation : Reaction of 1,4-dioxaspiro[4.5]decane-8-one with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in glycol dimethyl ether/ethanol (0–20°C) yields 1,4-dioxaspiro[4.5]decane-8-carbonitrile (80% yield).
  • Chloroethylation : Treatment with 1-bromo-2-chloroethane and lithium diisopropylamide (LDA) in toluene (0–20°C, 12.5 hr) produces 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
  • Hydrogenation and Cyclization : Hydrogenation over Raney nickel in methanol (50°C, 6 hr) reduces the nitrile to an amine, followed by reaction with di-tert-butyl dicarbonate to install the carbamate group.
  • Deprotection : Cleavage of the 1,4-dioxolane ring with pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C, 15 hr) furnishes the tetrahydrooxane ring.

Key Data :

Step Solvent Temp (°C) Time (hr) Yield (%)
1 Glycol dimethyl ether/ethanol 0–20 8 80
2 Toluene 0–20 12.5 75
3 Methanol 50 6 68
4 Acetone/water 70 15 85

Three-Component Coupling Strategy

Adapting methods from PMC9307797, a one-pot reaction between 1,1-bis(methylthio)-2-nitroethene, cysteamine hydrochloride, and 1,3-indandione in ethanol with p-toluenesulfonic acid (p-TSA) generates spiro-imidazo pyridine intermediates. While this study focuses on indeno-pyridine hybrids, replacing 1,3-indandione with a tetrahydrooxane precursor (e.g., tetrahydro-2H-pyran-4-amine) could yield analogous spirocyclic structures. Ultrasonication reduced reaction times from 24 hr to 30 min in related systems.

Catalytic Innovations in Imidazo[4,5-c]Pyridine Formation

Molecular Iodine-Mediated Cyclization

Source demonstrates that molecular iodine (20 mol%) in water under ultrasonication efficiently catalyzes the formation of imidazo[1,2-a]pyridines from 2-aminopyridines, acetophenones, and dimedone (96% yield). For the target compound, substituting dimedone with a tetrahydrooxane-derived diketone could enable analogous spirocyclization.

Advantages :

  • Eliminates toxic transition metals.
  • Aqueous medium enhances sustainability (E-factor: 2.1).

Acid-Catalyzed Tandem Reactions

The use of p-TSA (20 mol%) in ethanol under reflux (PMC9307797) promotes tandem Knoevenagel-Michael-cyclization sequences. For example, bindone (bis-indanedione) intermediates react with malononitrile to form electrophilic α,β-unsaturated nitriles, which undergo Michael addition with heterocyclic ketene aminals (HKAs). Adapting this to include oxane-containing HKAs could streamline spirocycle assembly.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Features Limitations
Four-Step Patent 4 80–85 High regioselectivity; scalable Lengthy deprotection step
Three-Component 1 61–85 Atom-economical; short reaction time Limited substrate scope
Iodine Catalysis 1 96 Eco-friendly; ultrasonic acceleration Requires diketone precursor

Challenges and Optimization Strategies

  • Regioselectivity : The imidazo[4,5-c]pyridine system’s C4 position is less nucleophilic than C2, complicating spiro junction formation. Pre-activation via N-alkylation (e.g., using ethyl bromoacetate as in CN111574537B) enhances reactivity.
  • Oxane Ring Stability : Acidic conditions during deprotection risk oxane ring opening. Using PPTS instead of strong acids (e.g., HCl) mitigates this.
  • Catalyst Recovery : Molecular iodine in water allows for simple extraction, but Raney nickel requires filtration under inert conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxo derivatives.

  • Reduction: Reduction of functional groups within the molecule.

  • Substitution: Replacement of hydrogen atoms or other substituents with different groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions could employ nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate exhibit significant anticancer properties. For instance, analogs have been shown to inhibit histone acetyltransferases and demonstrate potential anticancer effects through various mechanisms .
  • Statin Development :
    • Tert-butyl derivatives are being explored as intermediates in the synthesis of statins, which are widely used to manage hypercholesterolemia. The synthesis of such compounds often involves the use of environmentally friendly methods that reduce waste and improve yield . The compound's structure may enhance the efficacy of statins by improving their pharmacokinetic profiles.
  • Neuroprotective Effects :
    • Some studies suggest that imidazopyridine derivatives might possess neuroprotective properties. These compounds could potentially be developed into therapeutic agents for neurodegenerative diseases .

Synthetic Applications

  • Organic Synthesis :
    • The compound serves as a versatile building block in organic synthesis due to its unique spirocyclic structure. Its reactivity allows for various transformations that can lead to the development of more complex molecules .
  • Green Chemistry :
    • The synthesis of this compound can be achieved through green chemistry methods that minimize environmental impact. Such processes are essential in modern organic synthesis to ensure sustainability .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that spirocyclic compounds inhibit histone acetyltransferases and show promise as anticancer agents .
Study 2Statin SynthesisDeveloped cost-effective synthetic routes for statins using tert-butyl derivatives as intermediates .
Study 3NeuroprotectionExplored the neuroprotective effects of imidazopyridine derivatives in models of neurodegeneration .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific applications. For instance, in medicinal chemistry, it might interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would be determined by the compound's structure and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methoxyacetyl and propionyl groups enhance electrophilicity compared to the tert-butyl carboxylate, influencing reactivity in nucleophilic substitution or cross-coupling reactions .

Physicochemical Properties

Property Target Compound (Oxane Spiro) Methoxyacetyl-piperidine Spiro Propionyl-piperidine Spiro
Boiling Point (°C) Not reported 588.5±50.0 Not reported
Density (g/cm³) 1.3±0.1 1.3±0.1 Not reported
LogP (Polarity) Estimated ~2.1 ~2.3 (methoxyacetyl increases polarity) ~2.0 (propionyl reduces polarity)
Storage Conditions -20°C (long-term) -20°C Room temperature

Biological Activity

Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate (CAS No. 1955557-23-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H23N3O3
  • Molecular Weight : 293.36 g/mol
  • Structure : The compound features a spirocyclic structure that incorporates an imidazo-pyridine moiety, which is known for contributing to various biological activities.

Biological Activity Overview

This compound exhibits several biological activities:

The mechanisms underlying the biological activities of this compound can be inferred from studies on related compounds:

  • Cellular Signaling Pathways : Compounds with imidazo-pyridine structures often interact with cellular signaling pathways that regulate cell proliferation and apoptosis. This interaction may lead to the modulation of cancer cell viability and growth.
  • Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic processes essential for microbial survival.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Study : A study on pyrazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a structure-activity relationship that could be applicable to this compound .
  • Antitumor Activity : In vitro studies on related imidazo-pyridine compounds have shown inhibition of cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These findings suggest that similar mechanisms may be exploitable in the development of new anticancer agents based on this compound's structure .

Data Table: Biological Activities of Related Compounds

Compound NameActivityReference
Imidazo-pyridine derivative AAntimicrobial
Imidazo-pyridine derivative BAntitumor
ACC inhibitor CMetabolic regulation

Q & A

Q. What are the key synthetic routes for Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate, and what challenges arise during cyclization?

The synthesis of this spirocyclic compound typically involves multi-step protocols, including:

  • Spiro-ring formation : Cyclization of imidazo[4,5-c]pyridine precursors with oxane derivatives under basic conditions. Sodium ethoxide in absolute ethanol has been effective for analogous imidazopyridine ring closures, though competing decomposition pathways require strict control of reaction time and temperature .
  • Protection strategies : The tert-butyl carbamate group is introduced via Boc-protection of the amine intermediate, often using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .
  • Challenges : Cyclization attempts using acidic (e.g., HCl/MeOH) or strongly basic (e.g., NaOH) conditions may lead to decomposition due to the instability of the dihydroxyimidazo[4,5-c]pyridine core .

Q. How can the structural identity of this compound be confirmed spectroscopically?

Key characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and oxane protons (δ ~3.5–4.5 ppm, multiplet) confirm the spirocyclic framework .
    • ¹³C NMR : Signals for the carbonyl (δ ~155–160 ppm) and quaternary spiro carbon (δ ~70–80 ppm) are critical .
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular formula (e.g., C₁₄H₂₁NO₄, [M+H]⁺ = 268.1543) .

Q. What are the stability considerations for this compound under experimental conditions?

  • Acid/Base Sensitivity : The imidazo[4,5-c]pyridine core is prone to ring cleavage in hot acidic or basic media (e.g., 50% decomposition of similar compounds in 90 minutes under 0.01N NaOH) .
  • Storage : Dry powder or DMSO solutions stored at –20°C are recommended to prevent hydrolysis .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with imidazo[4,5-c]pyridine derivatives like this compound?

  • JAK Kinase Inhibition : Structural analogs of this compound (e.g., WO 2013117649) exhibit potent JAK inhibitory activity, with IC₅₀ values in the nanomolar range. Molecular docking studies suggest interactions with the ATP-binding pocket via the spiro-oxane moiety and tert-butyl carboxylate group .
  • Immunomodulation : Derivatives bearing similar scaffolds (e.g., PD-L1 internalization inducers, WO 2020/028714) highlight potential applications in autoimmune and inflammatory diseases .

Q. How can structure-activity relationships (SAR) be explored to optimize bioactivity?

  • Core Modifications :
    • Replace the oxane ring with piperidine or morpholine to alter solubility and target affinity .
    • Introduce electron-withdrawing groups (e.g., Cl, F) at the imidazo[4,5-c]pyridine 2-position to enhance metabolic stability .
  • Experimental Design :
    • In vitro assays : Test analogs against JAK isoforms (JAK1, JAK2, JAK3) using enzymatic assays and cytokine-driven cellular models (e.g., STAT phosphorylation in THP-1 cells) .
    • Computational modeling : Density functional theory (DFT) can predict electronic effects of substituents on binding energy .

Q. What methodologies are used to study the metabolic fate of this compound?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites. LC-MS/MS can detect oxidative products (e.g., hydroxylation at the oxane or imidazole ring) .
  • CYP inhibition assays : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.